
Benzenecarboximidamide, N-(acetyloxy)-
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Overview
Description
Benzenecarboximidamide, N-(acetyloxy)-, also known by its CAS number 942-87-0, is a chemical compound with a unique structure that includes a benzenecarboximidamide core and an acetyloxy functional group
Preparation Methods
The synthesis of Benzenecarboximidamide, N-(acetyloxy)- involves the reaction of nitroso compounds with O-acetylalkanoylamidoximes in the presence of dibromoisocyanurate. This reaction forms N’-(α-acetoximinoalkyl)diazene-N-oxides, which can be further processed under gaseous ammonia or oxalic acid in methanol
Chemical Reactions Analysis
Acyloxy Group Reactions
The acetyloxy substituent (-OAc) undergoes acylation reactions , which are critical for modifying the compound’s reactivity. For example:
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Nucleophilic acyl substitution : The acetyloxy group can react with nucleophiles (e.g., amines, alcohols) under basic conditions, releasing acetic acid .
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Hydrolysis : Under acidic or basic conditions, the acetyloxy group may hydrolyze to form a hydroxyl group .
Carboximidamide Core Reactions
The carboximidamide group (-C(=NH)-NH₂) participates in metal-mediated reactions , analogous to oxime chemistry :
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Catalytic amidation : Palladium or nickel catalysts can facilitate coupling reactions with carbonyl compounds (e.g., ketones, aldehydes) .
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Reduction : Under hydrogenation, carboximidamides may reduce to form amines or amides .
Biological and Pharmacological Reactions
Benzenecarboximidamide derivatives exhibit anti-inflammatory activity via inhibition of enzymes like iNOS and COX-2. For example:
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Inhibition of prostaglandin E₂ (PGE₂) and inducible nitric oxide synthase (iNOS) in LPS-stimulated macrophages .
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In vivo efficacy : Chalcone/aryl carboximidamide hybrids (e.g., 4c , 6d ) show significant oedema inhibition (62–78%) in carrageenan-induced rat models, outperforming NSAIDs like indomethacin .
Palladium-Catalyzed Coupling
Benzenecarboximidamide may participate in diamide synthesis via Pd-catalyzed amination. For example:
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C–H activation : Palladium catalysts activate the carboximidamide’s α-CH bond, enabling nucleophilic attack by amines .
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Selectivity : Reactivity depends on the nucleophile’s strength and ligand effects, allowing selective formation of non-symmetrical diamides .
Metal-Oxime Interactions
Metal complexes (e.g., Ti, Ni) can mediate isomerization or oxidative coupling of oxime-related groups, as observed in amidoxime ether formations .
Future Research Directions
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Optimization of hydrogenation catalysts for scalable synthesis .
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Probing anti-inflammatory pathways to identify molecular targets beyond iNOS and COX-2 .
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Exploring Pd-catalyzed cross-couplings to expand structural diversity in medicinal chemistry .
This compound’s multifunctional reactivity positions it as a valuable scaffold for drug discovery and catalytic applications.
Scientific Research Applications
Benzenecarboximidamide, N-(acetyloxy)- is an organic compound featuring a benzene ring, a carboximidamide functional group, and an acetyloxy substituent. Its chemical formula is C9H10N2O2 . The presence of the acetyloxy group enhances its reactivity and biological activity, making it potentially useful in medicinal chemistry.
Potential Applications
Benzenecarboximidamide, N-(acetyloxy)- demonstrates versatility across multiple fields.
- Pharmaceutical Development It can be explored as a lead compound in drug discovery because of its biological activity.
- Agricultural Chemicals Its antimicrobial properties make it suitable for applications in crop protection.
- Chemical Research It serves as a building block in organic synthesis for creating more complex molecules for various research purposes.
Interaction Studies
Interaction studies are performed to understand the pharmacodynamics and pharmacokinetics of Benzenecarboximidamide, N-(acetyloxy)-. These studies focus on its binding affinity with biological targets like enzymes and receptors, often employing techniques such as:
- Enzyme inhibition assays
- Receptor binding assays
Comparison with Structurally Similar Compounds
Benzenecarboximidamide, N-(acetyloxy)- shares structural similarities with other compounds containing carboximidamide or acetyloxy groups. However, its unique combination of functional groups may lead to distinct biological activities.
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Benzenecarboximidamide | Benzene ring + carboximidamide | Basic structure without acetyloxy modification |
Acetylated Phenylurea | Benzene + urea + acetyl group | Different functional group leading to varied activity |
4-Acetamidobenzenesulfonamide | Sulfonamide + acetyl group | Sulfonamide functionality adds distinct properties |
N-Acetylbenzeneacetamide | Benzene + acetate + amide | Similar amide bond but lacks carboximidamide functionality |
Mechanism of Action
The mechanism of action of Benzenecarboximidamide, N-(acetyloxy)- involves its interaction with specific molecular targets, such as enzymes. The acetyloxy group plays a crucial role in its activity, potentially modifying the enzyme’s active site and inhibiting its function. Detailed pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Benzenecarboximidamide, N-(acetyloxy)- can be compared with other similar compounds, such as:
Benzenecarboximidamide: Lacks the acetyloxy group, which may result in different chemical and biological properties.
Benzamidine: Another related compound with different functional groups, leading to varied applications and activities.
The uniqueness of Benzenecarboximidamide, N-(acetyloxy)- lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activity.
Conclusion
Benzenecarboximidamide, N-(acetyloxy)- is a compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject for further research and application development.
Properties
CAS No. |
942-87-0 |
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Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
[[amino(phenyl)methylidene]amino] acetate |
InChI |
InChI=1S/C9H10N2O2/c1-7(12)13-11-9(10)8-5-3-2-4-6-8/h2-6H,1H3,(H2,10,11) |
InChI Key |
QVPQQGWYYMVKFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ON=C(C1=CC=CC=C1)N |
Origin of Product |
United States |
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